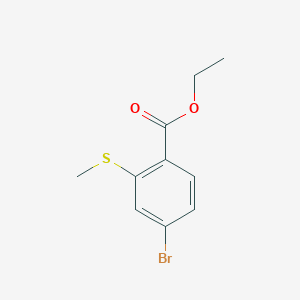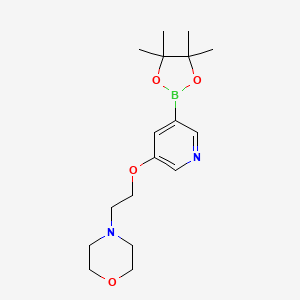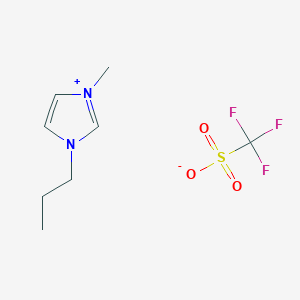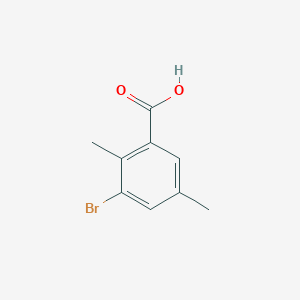![molecular formula C12H7ClF3N3 B6322992 [2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-acetonitrile, 95% CAS No. 1033586-39-8](/img/structure/B6322992.png)
[2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-acetonitrile, 95%
説明
2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-acetonitrile, 95% (hereafter referred to as 2CPTPA) is an organic compound belonging to the class of pyrazoles. It is a colorless liquid with a melting point of -27.5°C and a boiling point of 119.4°C. 2CPTPA is a versatile compound and is used in a variety of applications including scientific research, synthesis, and drug development.
作用機序
2CPTPA acts as a catalyst in the synthesis of various compounds. It is believed that the compound binds to the substrate, facilitating the formation of a new bond between the two molecules. This reaction is known as a nucleophilic substitution reaction and is the basis for many organic synthesis reactions.
Biochemical and Physiological Effects
2CPTPA is a non-toxic compound and does not have any known adverse effects on humans or animals. It is not known to have any biochemical or physiological effects on the body.
実験室実験の利点と制限
2CPTPA has several advantages for use in lab experiments. It is relatively inexpensive, non-toxic, and easy to synthesize. It can also be stored at room temperature and is stable over a wide range of temperatures. The main limitation of 2CPTPA is that it is a relatively reactive compound and can react with other compounds in the presence of light or heat.
将来の方向性
There are several potential future directions for the use of 2CPTPA. It could be used as a starting material in the synthesis of new compounds, such as heterocycles, indoles, and benzothiazoles. It could also be used as a reagent in the synthesis of fluorinated compounds, chromenes, and other aromatic compounds. Additionally, it could be used as a catalyst in the synthesis of various compounds, such as organometallic compounds and polymers. Finally, it could be used as a research tool to study the mechanism of various reactions.
科学的研究の応用
2CPTPA is a useful compound for scientific research due to its versatility and wide range of applications. It has been used as a starting material in the synthesis of various compounds such as pyrazole derivatives, indole derivatives, and benzothiazolyl derivatives. It has also been used as a reagent in the synthesis of fluorinated aromatic compounds, heterocycles, and chromenes.
特性
IUPAC Name |
2-[2-(2-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N3/c13-9-3-1-2-4-10(9)19-8(5-6-17)7-11(18-19)12(14,15)16/h1-4,7H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPLWIZHTYFOBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CC(=N2)C(F)(F)F)CC#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide, 90%](/img/structure/B6322956.png)








